molecular formula C15H23N5 B8496087 4-Methyl-2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carbonitrile

4-Methyl-2-[3-(1-methyl-piperidin-4-yl)-propylamino]-pyrimidine-5-carbonitrile

Cat. No. B8496087
M. Wt: 273.38 g/mol
InChI Key: UQLNKOSLNULWAO-UHFFFAOYSA-N
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Patent
US09006432B2

Procedure details

The resultant mixture was treated at 20-25° C. with a dilute HCl solution (37% HCl (4.80 g) diluted with water (15.00 g)), followed by EtOAc (9.02 g) and water (10.00 g). The resultant mixture was settled and the top organic layer was removed. The acidic aqueous layer was stirred at room temperature for 1 h to yield a mixture (which contained the hydrolysis product, N-(5-cyano-4-methyl-pyrimidin-2-yl)-N-[3-(1-methyl-piperidin-4-yl)-propyl]-acetamide). The aqueous layer was extracted one time with EtOAc (9.02 g). 2-Methyl-THF (8.60 g) was added and the pH of the biphasic mixture was adjusted to about pH=12 by addition of 6N NaOH (9.69 g). The aqueous layer was removed and the 2-Me-THF layer was diluted with 2-MeT-HF (8.60 g) and dried with MgSO4 (1.0 g). The pH of the dried 2-MeTHF solution was adjusted to about pH=1 by dropwise addition of 5-6N HCl/IPA, whereupon the HCl salt of the title compound precipitated. The solid was filtered, dissolved in EtOH (3.95 g) and the pH was adjusted to about pH=12 using 6N NaOH (4.85 g). The solid which precipitated during the addition was filtered, washed with water (10.00 g) and dried in a vacuum oven at 60-70° C. for 5 h to yield the title compound as a solid.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
solvent
Reaction Step One
Name
Quantity
9.02 g
Type
reactant
Reaction Step Two
Name
Quantity
10 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
N-(5-cyano-4-methyl-pyrimidin-2-yl)-N-[3-(1-methyl-piperidin-4-yl)-propyl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
CCOC(C)=O.O.[C:8]([C:10]1[C:11]([CH3:30])=[N:12][C:13]([N:16]([CH2:20][CH2:21][CH2:22][CH:23]2[CH2:28][CH2:27][N:26]([CH3:29])[CH2:25][CH2:24]2)C(=O)C)=[N:14][CH:15]=1)#[N:9]>Cl>[CH3:30][C:11]1[C:10]([C:8]#[N:9])=[CH:15][N:14]=[C:13]([NH:16][CH2:20][CH2:21][CH2:22][CH:23]2[CH2:28][CH2:27][N:26]([CH3:29])[CH2:25][CH2:24]2)[N:12]=1

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.8 g
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
9.02 g
Type
reactant
Smiles
CCOC(=O)C
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
O
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
N-(5-cyano-4-methyl-pyrimidin-2-yl)-N-[3-(1-methyl-piperidin-4-yl)-propyl]-acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C(=NC(=NC1)N(C(C)=O)CCCC1CCN(CC1)C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The acidic aqueous layer was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the top organic layer was removed
CUSTOM
Type
CUSTOM
Details
to yield a mixture (which
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted one time with EtOAc (9.02 g)
ADDITION
Type
ADDITION
Details
2-Methyl-THF (8.60 g) was added
ADDITION
Type
ADDITION
Details
the pH of the biphasic mixture was adjusted to about pH=12 by addition of 6N NaOH (9.69 g)
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
ADDITION
Type
ADDITION
Details
the 2-Me-THF layer was diluted with 2-MeT-HF (8.60 g)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4 (1.0 g)
ADDITION
Type
ADDITION
Details
The pH of the dried 2-MeTHF solution was adjusted to about pH=1 by dropwise addition of 5-6N HCl/IPA, whereupon the HCl salt of the title compound
CUSTOM
Type
CUSTOM
Details
precipitated
FILTRATION
Type
FILTRATION
Details
The solid was filtered
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOH (3.95 g)
CUSTOM
Type
CUSTOM
Details
The solid which precipitated during the addition
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water (10.00 g)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 60-70° C. for 5 h
Duration
5 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=NC(=NC=C1C#N)NCCCC1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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